molecular formula C8H7BrN2O B12343998 6-bromo-3,4a-dihydro-2H-1,8-naphthyridin-4-one

6-bromo-3,4a-dihydro-2H-1,8-naphthyridin-4-one

Cat. No.: B12343998
M. Wt: 227.06 g/mol
InChI Key: ZPEGTPQFMUUZCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4a-dihydro-2H-1,8-naphthyridin-4-one typically involves the bromination of 3,4-dihydro-1,8-naphthyridin-2(1H)-one. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4a-dihydro-2H-1,8-naphthyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

6-Bromo-3,4a-dihydro-2H-1,8-naphthyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3,4a-dihydro-2H-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one
  • 8-Bromo-3,4-dihydro-1H-1,6-naphthyridin-2-one
  • 6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine

Uniqueness

6-Bromo-3,4a-dihydro-2H-1,8-naphthyridin-4-one is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

6-bromo-3,4a-dihydro-2H-1,8-naphthyridin-4-one

InChI

InChI=1S/C8H7BrN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h3-4,6H,1-2H2

InChI Key

ZPEGTPQFMUUZCW-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C(C1=O)C=C(C=N2)Br

Origin of Product

United States

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